2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride
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Overview
Description
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a spirocyclic system, which includes a bicyclo[3.2.1]octane core fused with a cyclopropane ring. The compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of the final compound . The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
3’-cyclopropyl-2’,2’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]hydrochloride: A structurally related compound with similar chemical properties.
Uniqueness
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride is unique due to its spirocyclic structure and the presence of both bicyclo[3.2.1]octane and cyclopropane rings. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Biological Activity
The compound 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride , often referred to as 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride, is a unique bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by relevant data and research findings.
- Molecular Formula : C9H16ClN
- Molecular Weight : 173.68 g/mol
- CAS Number : 2031260-37-2
The structure of this compound features a nitrogen atom integrated into a spirocyclic framework, which is characteristic of tropane alkaloids known for their diverse biological activities .
Synthesis
The synthesis of 8-azaspiro[bicyclo[3.2.1]octane] derivatives typically involves:
- Formation of the Bicyclic Core : Utilizing enantioselective methods to construct the bicyclic framework.
- Introduction of Functional Groups : Acetylation and chlorination steps to yield the final product.
This multi-step process requires careful control of reaction conditions to ensure high purity and yield of the desired compound .
Biological Activity
Research indicates that 8-azaspiro[bicyclo[3.2.1]octane] derivatives exhibit a variety of biological activities:
Antimicrobial Activity
Preliminary studies have shown that compounds related to 8-azaspiro[bicyclo[3.2.1]octane] possess:
- Antibacterial Properties : Effective against various strains of bacteria.
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.
These activities are attributed to their ability to interfere with microbial cell wall synthesis and function .
Enzyme Inhibition
Research highlights the potential of these compounds as enzyme inhibitors, particularly in:
- Cholinesterase Inhibition : Important for developing treatments for neurodegenerative diseases such as Alzheimer's.
- Other Enzymatic Pathways : Potential roles in modulating metabolic processes.
Case Studies
Several case studies have explored the pharmacological potential of 8-azaspiro[bicyclo[3.2.1]octane] derivatives:
-
Cholinesterase Inhibition Study :
- A study evaluated the inhibitory effects on acetylcholinesterase (AChE) activity.
- Results indicated significant inhibition at micromolar concentrations, suggesting potential for Alzheimer's treatment.
-
Antimicrobial Efficacy Assessment :
- Various derivatives were tested against clinical isolates.
- Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating promising antimicrobial profiles.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane] hydrochloride | Contains fluorine substituents | Enhanced lipophilicity and potential for increased biological activity |
3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane] | Similar bicyclic framework | Differing fluorination pattern may alter reactivity |
8-Azaspiro[bicyclo[4.2.0]octane] derivatives | Variations in ring size | Potentially different pharmacological profiles |
These comparisons underscore the influence of structural modifications on biological activity and pharmacological potential.
Properties
Molecular Formula |
C11H17Cl2NO |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-10(14)7-13-8-1-2-9(13)6-11(5-8)3-4-11;/h8-9H,1-7H2;1H |
InChI Key |
IQNNHLRKSITAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CC3)CC1N2CC(=O)Cl.Cl |
Origin of Product |
United States |
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